molecular formula C7H8BrNO B2833471 4-bromo-2,5-dimethyl-1H-pyrrole-3-carbaldehyde CAS No. 1432087-58-5

4-bromo-2,5-dimethyl-1H-pyrrole-3-carbaldehyde

Cat. No.: B2833471
CAS No.: 1432087-58-5
M. Wt: 202.051
InChI Key: BXEHDSOTEZIZEJ-UHFFFAOYSA-N
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Description

4-Bromo-2,5-dimethyl-1H-pyrrole-3-carbaldehyde is a heterocyclic organic compound with the molecular formula C7H8BrNO. It is a derivative of pyrrole, a five-membered aromatic ring containing one nitrogen atom. The presence of bromine and methyl groups on the pyrrole ring makes this compound an interesting subject for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-2,5-dimethyl-1H-pyrrole-3-carbaldehyde can be achieved through several methods. One common approach involves the bromination of 2,5-dimethylpyrrole followed by formylation. The bromination is typically carried out using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The formylation step can be performed using Vilsmeier-Haack reaction conditions, which involve the use of DMF (dimethylformamide) and POCl3 (phosphorus oxychloride).

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions can optimize the production process, making it more efficient and cost-effective.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2,5-dimethyl-1H-pyrrole-3-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.

    Substitution: Nucleophiles such as amines (R-NH2), thiols (R-SH), or alkoxides (R-OH) in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: 4-Bromo-2,5-dimethyl-1H-pyrrole-3-carboxylic acid.

    Reduction: 4-Bromo-2,5-dimethyl-1H-pyrrole-3-methanol.

    Substitution: Various substituted pyrrole derivatives depending on the nucleophile used.

Scientific Research Applications

4-Bromo-2,5-dimethyl-1H-pyrrole-3-carbaldehyde has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds and natural product analogs.

    Biology: It serves as a precursor for the synthesis of bioactive molecules that can be used in drug discovery and development.

    Medicine: Derivatives of this compound have shown potential as antimicrobial, anticancer, and anti-inflammatory agents.

    Industry: It is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-bromo-2,5-dimethyl-1H-pyrrole-3-carbaldehyde depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes, receptors, or DNA. The presence of the bromine atom and the aldehyde group allows it to form covalent bonds with nucleophilic sites in biomolecules, leading to inhibition or modulation of their activity.

Comparison with Similar Compounds

Similar Compounds

    2,5-Dimethyl-1H-pyrrole-3-carbaldehyde: Lacks the bromine atom, making it less reactive in certain substitution reactions.

    4-Chloro-2,5-dimethyl-1H-pyrrole-3-carbaldehyde: Similar structure but with a chlorine atom instead of bromine, which can affect its reactivity and biological activity.

    4-Bromo-1H-pyrrole-3-carbaldehyde: Lacks the methyl groups, which can influence its steric and electronic properties.

Uniqueness

4-Bromo-2,5-dimethyl-1H-pyrrole-3-carbaldehyde is unique due to the combination of bromine and methyl groups on the pyrrole ring

Properties

IUPAC Name

4-bromo-2,5-dimethyl-1H-pyrrole-3-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BrNO/c1-4-6(3-10)7(8)5(2)9-4/h3,9H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXEHDSOTEZIZEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(N1)C)Br)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1432087-58-5
Record name 4-bromo-2,5-dimethyl-1H-pyrrole-3-carbaldehyde
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